molecular formula C16H16F3NO3S2 B2750384 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine CAS No. 1396717-77-3

4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Cat. No.: B2750384
CAS No.: 1396717-77-3
M. Wt: 391.42
InChI Key: LIKHURLJVGMREP-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a complex organic compound that features a thiophene ring, a piperidine ring, and a trifluoromethoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is often prepared through the hydrogenation of pyridine derivatives.

The final step involves the sulfonylation of the piperidine ring with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions, typically using a base such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of continuous flow reactors to ensure consistent quality and yield. The process would also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives with reduced functional groups.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiophen-3-yl)phenol
  • 4-Thiophen-3-yl-benzaldehyde
  • 2-(Thiophen-3-yl)ethylphenyl]methyl)amine

Uniqueness

4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

4-thiophen-3-yl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S2/c17-16(18,19)23-14-1-3-15(4-2-14)25(21,22)20-8-5-12(6-9-20)13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKHURLJVGMREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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